molecular formula C9H6Cl2O B2990361 4,7-dichloro-2,3-dihydro-1H-inden-1-one CAS No. 52977-63-6

4,7-dichloro-2,3-dihydro-1H-inden-1-one

Cat. No. B2990361
CAS RN: 52977-63-6
M. Wt: 201.05
InChI Key: CRYBQWFSLAUFPD-UHFFFAOYSA-N
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Description

4,7-Dichloro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6Cl2O . It has a molecular weight of 201.05 . The IUPAC name for this compound is 4,7-dichloro-1-indanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6Cl2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment .

Scientific Research Applications

  • Synthesis and Chemical Behavior : The synthesis of similar compounds, like 3a,8a-dihydrocyclopent(a)inden-3(8H)-one, has been achieved through ketone transposition and introduction of a double bond, with its photochemical behavior also examined (Sugihara, Sugimura, & Murata, 1983). Additionally, derivatives of 2,3-dihydro-1H-inden-1-one were synthesized through decarbonylative cycloaddition involving rhodium (I) catalysis (Hu et al., 2022).

  • Structural and Molecular Studies : Investigations have been conducted on the Zinc(II) Chloride–Methanol complex of related compounds, revealing insights into their linear polymer structures in the solid state and weak fluorescence properties (Davies et al., 1995). The influence of terminal groups on the performance of asymmetric small molecule acceptors in polymer solar cells has also been studied, highlighting the importance of structural variations (Liu et al., 2020).

  • Catalysis and Chemical Reactions : Research on lipase-mediated dynamic kinetic resolution of secondary alcohols, including compounds like 2,3-dihydro-1H-inden-1-ol, has shown the effectiveness of using zeolite in an ionic liquid solvent system (Shimomura et al., 2015). Another study focused on a palladium-catalyzed hydration-olefin insertion cascade for the synthesis of 2,3-dihydro-1H-inden-1-ones, highlighting the importance of internal nucleophiles in the reaction process (Vinoth et al., 2016).

  • Polymerization and Material Science Applications : The synthesis and characterization of methylene-bridged metallocenes with 2,2′-methylenebis[1H‐inden‐1‐yl] ligands have been explored, indicating their potential in polymerization catalysis (Resconi et al., 2006).

  • Pharmaceutical and Biological Context : A study determined the absolute configuration of a serotonin uptake inhibitor derivative, highlighting the stereochemistry of compounds related to 2,3-dihydro-1H-indene (Michals & Smith, 1993).

  • Crystallography and Structural Analysis : Extensive crystallographic studies have been conducted on various derivatives, providing detailed insights into their molecular structures and potential applications in various fields, including pharmaceuticals and material science (Doriguetto et al., 2009).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4,7-dichloro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYBQWFSLAUFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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